4-Hydroxy Omeprazole Sulfide

Descripción general

Descripción

4-Hydroxy Omeprazole Sulfide is an impurity standard of Omeprazole . Omeprazole is a medication classified as a proton pump inhibitor (PPI) and is primarily used to treat various gastrointestinal conditions by reducing the production of stomach acid .

Synthesis Analysis

The synthesis of Omeprazole and its impurities has been discussed in several studies . A novel approach for the synthesis of omeprazole involves the formation of an ester of the 5-methoxy thiobenzimidazole followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .

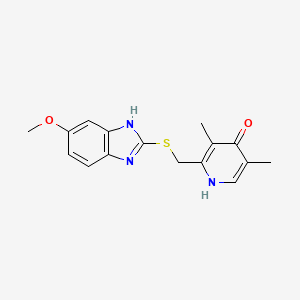

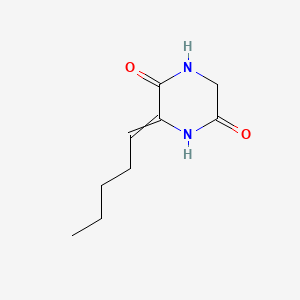

Molecular Structure Analysis

The molecular formula of 4-Hydroxy Omeprazole Sulfide is C16H17N3O2S . The molecular weight is 315.4 g/mol . The structure includes a benzimidazole ring linked to a pyridine ring via a sulfinylmethyl group .

Chemical Reactions Analysis

Omeprazole, the parent compound of 4-Hydroxy Omeprazole Sulfide, has been studied in relation to racemization barrier and decomposition reaction . The decomposition reaction is favorable to the sulfenamide formation .

Aplicaciones Científicas De Investigación

Summary of the Application

4-Hydroxy Omeprazole Sulfide is a product of hydrolysis in alkaline aqueous solutions (pH 10.5) of 4-Hydroxy Esomeprazole . It is used in the study of drug stability, specifically in the case of Esomeprazole .

Methods of Application or Experimental Procedures

The study involved the use of a deep learning tool, Multilayer Perceptron (MLP), with four layers . The pH value of Esomeprazole solution and time of storage (months) were inputs for the network, while Esomeprazole assay and four main impurities were outputs of the network .

Results or Outcomes

The study found that in order to keep all related substances and Esomeprazole assay in accordance with specifications for the whole shelf life, the pH value for the reconstituted finish product should be set in the range of 10.4–10.6 .

2. Environmental Analysis

Summary of the Application

4-Hydroxy Omeprazole Sulfide is used in the analysis of pharmaceutical metabolites in environmental waters .

Methods of Application or Experimental Procedures

The method involves the use of UHPLC-MS/MS in selected reaction monitoring (SRM) mode . The method was validated in six surface waters (SW) and six effluent wastewaters (EWW) at realistic concentration levels that can be found in waters .

Results or Outcomes

The optimized method was applied to the analysis of different types of water samples (rivers, lakes and effluent wastewater), detecting nearly all the parent compounds and metabolites investigated in this work .

3. Chemical Synthesis

Summary of the Application

3. Chemical Synthesis

Summary of the Application

4-Hydroxy Omeprazole Sulfide is used as an intermediate in the preparation of Omeprazole metabolites .

Results or Outcomes

4. Environmental Toxicology

Summary of the Application

4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor omeprazole . It has been found in wastewater effluent .

Propiedades

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUFHVGKGMRSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708701 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Omeprazole Sulfide | |

CAS RN |

151602-50-5, 103876-98-8 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)